(3-Fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone
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Overview
Description
(3-Fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone is a complex organic compound that features a fluorinated pyridine ring and a tetrahydropyrazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyridine derivative, which can be achieved through halogen exchange reactions or direct fluorination of pyridine derivatives . The tetrahydropyrazolopyridine moiety is often synthesized via cyclization reactions involving hydrazine derivatives and suitable diketones or aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially on the fluoropyridine ring, where nucleophiles can replace the fluorine atom under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various functionalized derivatives, such as alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
Industrially, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. Its fluorinated pyridine ring can impart desirable properties like chemical resistance and thermal stability to the materials.
Mechanism of Action
The mechanism by which (3-Fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone exerts its effects is often related to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance binding affinity and specificity through electronic effects, while the tetrahydropyrazolopyridine moiety can interact with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone
- (3-Bromopyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone
- (3-Iodopyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone
Uniqueness
Compared to its halogenated analogs, (3-Fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O/c13-8-3-1-5-14-11(8)12(18)17-6-2-4-9-10(17)7-15-16-9/h1,3,5,7H,2,4,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLKZBPATILWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)N(C1)C(=O)C3=C(C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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